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molecular formula C11H18N4 B8712075 4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine

4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine

Cat. No. B8712075
M. Wt: 206.29 g/mol
InChI Key: SSGIABRURKMOKB-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution of 4-(4,6-dimethyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester in THF (50 mL) was added dropwise at 0° C. hydrochloric acid (4 M in dioxane, 44.3 mL) and the reaction mixture was stirred for 22 hours at ambient temperature. The resulting suspension was filtered and dried. The residue was diluted with water (160 mL) and washed with ethyl acetate (130 mL). To the aqueous layer were added ethyl acetate (160 mL) and sodium carbonate (28.5 g) and it was extracted with ethyl acetate (160 mL). Drying of the combined organic layers over sodium sulfate afforded the title compound (2.15 g, 59%) as a light yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[N:20]=[C:19]([CH3:21])[CH:18]=[C:17]([CH3:22])[N:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>C1COCC1>[CH3:21][C:19]1[CH:18]=[C:17]([CH3:22])[N:16]=[C:15]([NH:14][CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[N:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=NC(=CC(=N1)C)C
Name
Quantity
44.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 22 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The residue was diluted with water (160 mL)
WASH
Type
WASH
Details
washed with ethyl acetate (130 mL)
ADDITION
Type
ADDITION
Details
To the aqueous layer were added ethyl acetate (160 mL) and sodium carbonate (28.5 g) and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (160 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the combined organic layers over sodium sulfate

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C)NC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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